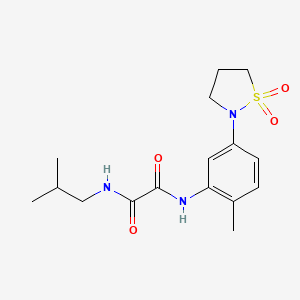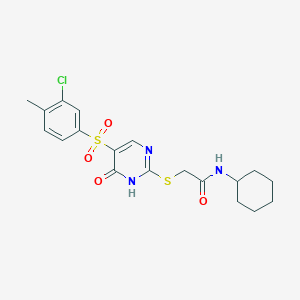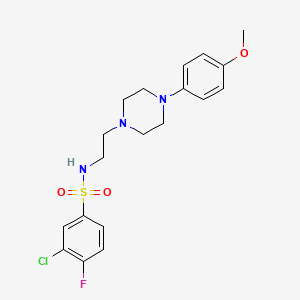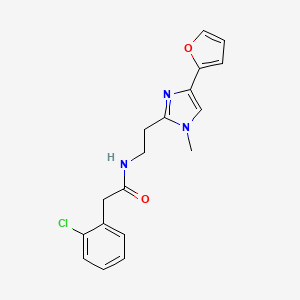
N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is an organic compound belonging to the class of organoheterocyclic compounds It contains a phenyl group substituted with a dioxidoisothiazolidinyl moiety and an isobutyloxalamide group
Wissenschaftliche Forschungsanwendungen
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to changes in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide affects the cell cycle progression pathway . The downstream effects include the arrest of the cell cycle, which can lead to the cessation of cell proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The molecular effect of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide’s action is the inhibition of CDK2 activity . On a cellular level, this results in the arrest of the cell cycle and potentially the cessation of cell proliferation .
Action Environment
The action, efficacy, and stability of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes .
Biochemische Analyse
Biochemical Properties
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The interaction between N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide and cyclin-dependent kinase 2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of cell cycle progression, making the compound a potential candidate for cancer research.
Cellular Effects
The effects of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide on various types of cells and cellular processes are profound. In cancer cells, the compound has been shown to induce cell cycle arrest by inhibiting cyclin-dependent kinase 2 activity . This inhibition leads to a halt in cell proliferation and can trigger apoptosis in certain cell lines. Additionally, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide influences cell signaling pathways, particularly those involved in cell growth and survival, by modulating the expression of key regulatory genes.
Molecular Mechanism
At the molecular level, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclin-dependent kinase 2, leading to enzyme inhibition . This binding is facilitated by the dioxidoisothiazolidinyl group, which forms hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. The inhibition of cyclin-dependent kinase 2 activity results in the downregulation of genes involved in cell cycle progression, thereby exerting antiproliferative effects.
Metabolic Pathways
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is involved in specific metabolic pathways that influence its biological activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that retain the ability to inhibit cyclin-dependent kinase 2 . These metabolites can further modulate metabolic flux and alter the levels of key metabolites involved in cell cycle regulation.
Vorbereitungsmethoden
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dioxidoisothiazolidinyl moiety: This step involves the reaction of appropriate starting materials under specific conditions to form the dioxidoisothiazolidinyl group.
Substitution on the phenyl ring: The dioxidoisothiazolidinyl group is introduced onto the phenyl ring through electrophilic aromatic substitution.
Formation of the isobutyloxalamide group: This step involves the reaction of the substituted phenyl compound with isobutyloxalamide under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the isobutyloxalamide group are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can be compared with other similar compounds, such as:
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N-isobutyloxalamide: This compound has a similar structure but may have different functional groups or substituents.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N-methylacetamide: This compound has a different amide group, which may affect its properties and applications.
Eigenschaften
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-14-9-13(6-5-12(14)3)19-7-4-8-24(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABHZRJXAUNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2559690.png)

![9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559693.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)


![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)
![9-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-9H-purine](/img/structure/B2559700.png)
![2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2559701.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2559702.png)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2559703.png)
![{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol](/img/structure/B2559705.png)

